Cas no 403483-02-3 (2-(1H-indazol-3-yl)formamidoacetic acid)

2-(1H-indazol-3-yl)formamidoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- GLYCINE, N-(1H-INDAZOL-3-YLCARBONYL)-
- (1h-Indazole-3-carbonyl)glycine
- 2-(1H-indazol-3-yl)formamidoacetic acid
- EN300-238601
- 2-[(1H-indazol-3-yl)formamido]acetic acid
- AKOS005208424
- 2-(1H-indazole-3-carbonylamino)acetic acid
- F2158-0038
- CS-0346257
- SPHINX ID-3-8253
- 403483-02-3
- AKOS000153990
- 2-(1H-indazole-3-carboxamido)acetic acid
-
- MDL: MFCD11126253
- Inchi: InChI=1S/C10H9N3O3/c14-8(15)5-11-10(16)9-6-3-1-2-4-7(6)12-13-9/h1-4H,5H2,(H,11,16)(H,12,13)(H,14,15)
- InChI Key: CGYSXPYGYBUEPY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 219.06439116Da
- Monoisotopic Mass: 219.06439116Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.1Ų
- XLogP3: 0.8
2-(1H-indazol-3-yl)formamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-0038-4mg |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2158-0038-10mg |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2158-0038-15mg |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2158-0038-1mg |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Enamine | EN300-238601-0.1g |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 0.1g |
$125.0 | 2023-09-15 | ||
Enamine | EN300-238601-0.25g |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 0.25g |
$131.0 | 2023-09-15 | ||
Life Chemicals | F2158-0038-10μmol |
2-[(1H-indazol-3-yl)formamido]acetic acid |
403483-02-3 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416927-500mg |
(1h-Indazole-3-carbonyl)glycine |
403483-02-3 | 98% | 500mg |
¥17609.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416927-2.5g |
(1h-Indazole-3-carbonyl)glycine |
403483-02-3 | 98% | 2.5g |
¥33415.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416927-50mg |
(1h-Indazole-3-carbonyl)glycine |
403483-02-3 | 98% | 50mg |
¥14320.00 | 2024-05-15 |
2-(1H-indazol-3-yl)formamidoacetic acid Related Literature
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 2-(1H-indazol-3-yl)formamidoacetic acid
Comprehensive Analysis of 2-(1H-indazol-3-yl)formamidoacetic acid (CAS No. 403483-02-3): Properties, Applications, and Research Insights
2-(1H-indazol-3-yl)formamidoacetic acid (CAS No. 403483-02-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This indazole derivative combines a formamidoacetic acid moiety with a 1H-indazole core, making it a promising candidate for drug discovery and enzyme inhibition studies. Its molecular formula C10H9N3O3 and precise molecular weight of 219.20 g/mol allow for targeted interactions in biological systems.
Recent trends in small molecule therapeutics have spotlighted heterocyclic compounds like 2-(1H-indazol-3-yl)formamidoacetic acid. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, aligning with current investigations into cancer signaling pathways and inflammatory responses. The compound's hydrogen bond donor/acceptor profile (3 H-bond donors, 4 H-bond acceptors) suggests excellent bioavailability, a key consideration in modern drug design optimization.
Synthetic approaches to CAS 403483-02-3 typically involve amide coupling reactions between 3-amino-1H-indazole and formamidoacetic acid derivatives. Advanced purification techniques such as preparative HPLC ensure >95% purity for research applications. Analytical characterization via LC-MS and NMR spectroscopy confirms structural integrity, while computational studies predict favorable ADME properties (absorption, distribution, metabolism, excretion).
The compound's physicochemical properties demonstrate research utility: water solubility (~2.3 mg/mL at 25°C), moderate lipophilicity (calculated LogP 0.89), and stability across pH ranges 4-8. These characteristics make it suitable for in vitro assays and structure-activity relationship (SAR) studies. Current literature suggests potential applications in developing selective enzyme modulators, particularly for targets involving protein-protein interactions.
Emerging studies explore 2-(1H-indazol-3-yl)formamidoacetic acid derivatives as allosteric modulators for various receptors. Its molecular docking simulations show promising binding affinities to several therapeutic targets, including certain GPCRs and tyrosine kinases. Researchers are investigating structure modifications to enhance target selectivity while maintaining favorable pharmacokinetic profiles.
From a commercial perspective, CAS 403483-02-3 serves as a valuable pharmaceutical intermediate for synthesizing more complex bioactive molecules. Suppliers typically offer it in milligram to kilogram quantities with comprehensive analytical certificates. Proper storage recommendations include protection from light at -20°C under inert atmosphere to preserve stability.
Ongoing research examines the compound's potential in combination therapies, particularly where synergistic effects with existing drugs are observed. Its metabolic stability in liver microsome assays and CYP450 interaction profiles are currently under investigation to assess clinical translation potential. These studies align with growing interest in personalized medicine approaches.
Safety evaluations of 2-(1H-indazol-3-yl)formamidoacetic acid indicate standard handling precautions for laboratory chemicals. While not classified as hazardous, researchers should employ appropriate PPE (personal protective equipment) when handling powdered forms. Material safety data sheets provide detailed guidance on waste disposal procedures and first aid measures.
The scientific community continues to explore novel applications for this versatile building block. Recent patent filings disclose its incorporation into bioconjugates for targeted delivery systems and as a core structure in fluorescence probes for cellular imaging. These developments reflect the compound's expanding role in chemical biology and diagnostic tool development.
For researchers sourcing 403483-02-3, verification of chromatographic purity and isomeric content is recommended. Reputable suppliers provide batch-specific COA documentation and stability data. Current market analysis shows growing demand from medicinal chemistry laboratories and contract research organizations (CROs) engaged in hit-to-lead optimization programs.
Future directions for 2-(1H-indazol-3-yl)formamidoacetic acid research may include exploration of its metal-chelating properties and potential in catalytic applications. The compound's balanced hydrophilic-lipophilic character makes it particularly interesting for developing blood-brain barrier penetrant molecules, a hot topic in neurological drug discovery.
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